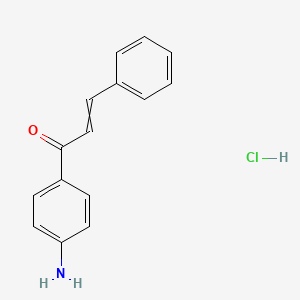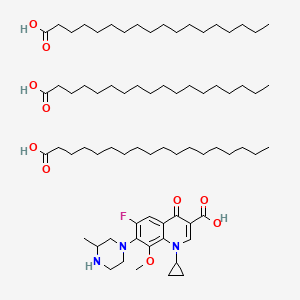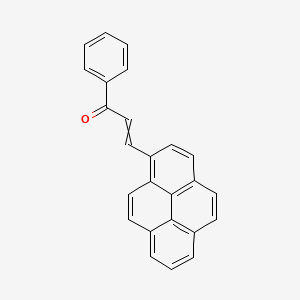
1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system This compound is known for its unique structural features, which include a phenyl ring and a pyrene ring system
Métodos De Preparación
1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one can be synthesized through the condensation reaction of pyrene-1-carbaldehyde and acetophenone in ethanol solution at room temperature . The reaction involves the formation of a carbon-carbon double bond between the carbonyl carbon of acetophenone and the α-carbon of pyrene-1-carbaldehyde. The phenyl ring forms a dihedral angle of 39.10° with the pyrene ring system
Análisis De Reacciones Químicas
1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one has been explored for various scientific research applications:
Biology: Its potential as a fluorescent probe for biological imaging and sensing applications has been investigated.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with biological macromolecules.
Mecanismo De Acción
The mechanism by which 1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one exerts its effects is primarily through its ability to participate in π-π stacking interactions and other non-covalent interactions. These interactions can influence the compound’s photophysical properties and its ability to interact with biological macromolecules. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with DNA and proteins, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one can be compared with other chalcone derivatives and pyrene-containing compounds:
Chalcone Derivatives: Compounds like (E)-1-(3-(prop-2-yn-1-yloxy)phenyl)-3-(pyren-1-yl)prop-2-en-1-one share similar structural features and photophysical properties.
Pyrene-Containing Compounds: Compounds such as (E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one and (E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one have similar aromatic systems and can be used for comparison in terms of their chemical reactivity and applications
Propiedades
Número CAS |
192750-08-6 |
|---|---|
Fórmula molecular |
C25H16O |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
1-phenyl-3-pyren-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C25H16O/c26-23(18-5-2-1-3-6-18)16-14-17-9-10-21-12-11-19-7-4-8-20-13-15-22(17)25(21)24(19)20/h1-16H |
Clave InChI |
ZHRGEOMRSRIMNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chloro-2-methylphenoxy)-N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}acetamide](/img/structure/B12571547.png)
![10-[(4-Hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid](/img/structure/B12571548.png)
![N,N-Bis[2-(carboxymethoxy)ethyl]glycine](/img/structure/B12571552.png)
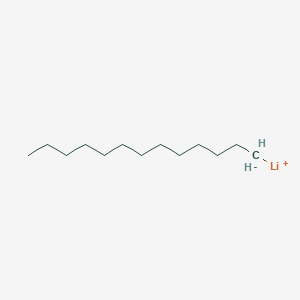
![1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane, 4,11-bis(phenylmethyl)-](/img/structure/B12571572.png)
![Acetamide,N-(3-ethoxypropyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12571584.png)
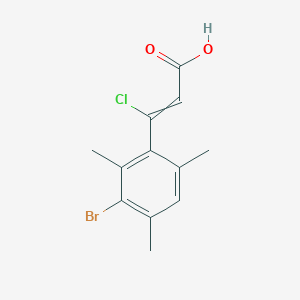
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-methyl-](/img/structure/B12571606.png)
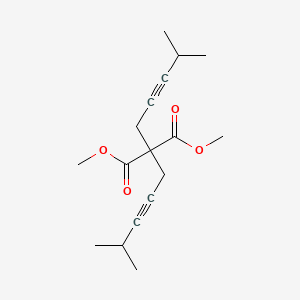
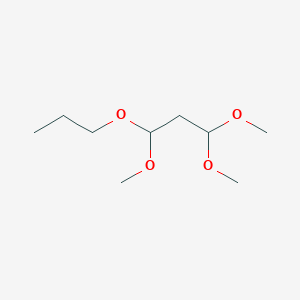
![6,7-Didehydronaphtho[1,2-c]furan-1,3-dione](/img/structure/B12571617.png)
![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]butan-1-amine](/img/structure/B12571619.png)
